molecular formula C30H46O4 B138911 Goreishic acid I CAS No. 129058-59-9

Goreishic acid I

Cat. No.: B138911
CAS No.: 129058-59-9
M. Wt: 470.7 g/mol
InChI Key: HHTRBFQBAMTIOP-SWPOCXOTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of goreishic acid I from natural sources involves extraction and purification processes. Typically, the feces of Trogopterus xanthipes are subjected to solvent extraction, followed by chromatographic techniques to separate and purify the triterpenes

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification protocols as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Goreishic acid I, like other triterpenoids, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Goreishic acid I has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of goreishic acid I involves its interaction with various molecular targets and pathways. It has been shown to inhibit the secretion of proinflammatory cytokines such as interleukin-1E, interleukin-12p40, interleukin-12p70, and tumor necrosis factor-D in dendritic cell-based assays . These interactions suggest that this compound modulates immune responses and inflammation, making it a potential candidate for anti-inflammatory therapies.

Biological Activity

Goreishic acid I, a pentacyclic triterpenoid, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its pharmacological properties. It is primarily isolated from the feces of the Trogopterus xanthipes and exhibits a variety of chemical behaviors, including oxidation and reduction reactions that can modify its biological activity.

This compound exerts its biological effects through several mechanisms:

  • Cytokine Inhibition : Studies have demonstrated that this compound can inhibit the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) in dendritic cell-based assays. This inhibition suggests potential anti-inflammatory properties, making it relevant for conditions characterized by chronic inflammation .
  • NF-κB Pathway Modulation : Research indicates that triterpenoids like this compound may inhibit the IκB kinase (IKK) pathway, which is crucial for NF-κB activation. This modulation can lead to decreased inflammatory responses and may have implications in treating diseases linked to NF-κB dysregulation .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Effects : Its ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for therapeutic applications in inflammatory diseases .
  • Antioxidant Properties : Triterpenoids are known for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although more research is needed to elucidate its efficacy against specific cancer types.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triterpenoids such as ursolic acid and corosolic acid, which also exhibit significant biological activities. The following table summarizes some key characteristics:

CompoundStructure TypeKey Biological ActivityIC50 (µM)
This compoundPentacyclic TriterpenoidAnti-inflammatory, AntioxidantTBD
Ursolic AcidPentacyclic TriterpenoidAnti-cancer, Anti-inflammatory69
Corosolic AcidPentacyclic TriterpenoidAnti-inflammatory50

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and similar compounds:

Properties

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17,20-22,24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,20-,21+,22-,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTRBFQBAMTIOP-SWPOCXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156051
Record name Goreishic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129058-59-9
Record name Goreishic acid I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goreishic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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